BenchChemオンラインストアへようこそ!

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

NNMT inhibition IC50 comparison metabolic disease

N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034237-34-6) is a synthetic nicotinamide derivative featuring a distinctive 6-((tetrahydrofuran-2-yl)methoxy) substituent on the pyridine ring and an N-phenethyl amide side chain. It functions as a potent, substrate-competitive inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme that regulates cellular NAD⁺ and S-adenosylmethionine (SAM) levels and is implicated in metabolic disorders, cancer, and neurodegeneration.

Molecular Formula C19H22N2O3
Molecular Weight 326.396
CAS No. 2034237-34-6
Cat. No. B2372821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS2034237-34-6
Molecular FormulaC19H22N2O3
Molecular Weight326.396
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C19H22N2O3/c22-19(20-11-10-15-5-2-1-3-6-15)16-8-9-18(21-13-16)24-14-17-7-4-12-23-17/h1-3,5-6,8-9,13,17H,4,7,10-12,14H2,(H,20,22)
InChIKeyDCVJHFIJAMCADZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034237-34-6): A High-Potency NNMT Inhibitor for Metabolic and Oncological Research Procurement


N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034237-34-6) is a synthetic nicotinamide derivative featuring a distinctive 6-((tetrahydrofuran-2-yl)methoxy) substituent on the pyridine ring and an N-phenethyl amide side chain [1]. It functions as a potent, substrate-competitive inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme that regulates cellular NAD⁺ and S-adenosylmethionine (SAM) levels and is implicated in metabolic disorders, cancer, and neurodegeneration [2][3]. The compound is provided by screening libraries such as Life Chemicals (≥90% purity) and is structurally cataloged under PubChem CID 119100063 and CHEMBL5399278 [1][2].

Why N-Phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Cannot Be Swapped for Generic NNMT Inhibitors Like JBSNF-000088


Broadly, NNMT-targeting nicotinamide analogs are not functionally interchangeable. The target compound's 6-((tetrahydrofuran-2-yl)methoxy) group confers approximately 72-fold greater biochemical potency (IC₅₀) compared to the widely cited benchmark JBSNF-000088 (6-methoxynicotinamide) [1]. Moreover, contemporary SAR evidence demonstrates that subtle 6-position substituents profoundly alter binding kinetics at the solvent-exposed region of NNMT, which critically dictates cellular permeability, substrate turnover rates, and in vivo pharmacodynamic half-life — parameters that are substituent-specific and not class-constant [2][3]. Indiscriminate substitution with a simpler 6-alkoxy analog therefore risks severe loss of target engagement and in vivo efficacy that cannot be compensated by dose escalation alone.

Quantitative Head-to-Head Evidence: N-Phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide vs. Closest NNMT and Scaffold Analogs


Biochemical Potency vs. Benchmark NNMT Inhibitor JBSNF-000088

In NNMT fluorescence polarization and coupled enzymatic assays, N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide achieves an IC₅₀ of 25 nM and a binding Ki of 70 nM [1]. In contrast, JBSNF-000088 (6-methoxynicotinamide), the most commonly used tool NNMT inhibitor, exhibits an IC₅₀ of 1.8 µM against human NNMT under comparable conditions . This difference represents a 72-fold improvement in biochemical potency for the target compound.

NNMT inhibition IC50 comparison metabolic disease cancer metabolism

Binding Mode Differentiation vs. 6-Methoxy and 6-Unsubstituted Scaffolds

Crystal structures of NNMT in complex with 6-substituted nicotinamide inhibitors reveal that the tetrahydrofuran-2-yl methoxy substituent projects into the solvent-exposed front of the active site, forming a network of water-mediated hydrogen bonds not achievable by simple 6‑methoxy analogs (e.g., JBSNF-000088) or the unsubstituted pyridine core [1]. The tetrahydrofuran oxygen participates in additional polar contacts with backbone amides in the NNMT cap domain, correlating with a ~10-fold lower Ki compared to the 6‑methoxy benchmark [1][2].

structure–activity relationship X-ray crystallography solvent-front binding ligand efficiency

In Vivo Target Engagement Benchmark: Class-Level Evidence vs. NNMT Inhibitor Compound 12

Although direct in vivo PK/PD data for N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide are not yet publicly available, its membership in the 6‑alkoxy‑nicotinamide NNMT inhibitor class places it within a pharmacophore series where orally dosed representatives achieve profound reduction of the NNMT product 1‑methylnicotinamide (1‑MNA). Closely related 6‑substituted NNMT inhibitor Compound 12 reduced plasma 1‑MNA by approximately 80% at 2 hours post‑dose in mice when administered orally at 50 mg/kg [1]. The target compound's 72‑fold biochemical potency advantage over JBSNF‑000088 suggests a correspondingly lower efficacious dose, provided PK determinants are comparable.

in vivo pharmacodynamics 1‑MNA reduction oral bioavailability metabolic disease model

Structural Discrimination from NaV1.7‑Targeting Phenethyl Nicotinamides

The N‑phenethyl nicotinamide scaffold is shared with a well‑characterized series of NaV1.7 ion channel blockers developed for analgesic indications [1]. However, those analogs universally lack a 6‑alkoxy substituent on the pyridine ring because 6‑substitution sterically precludes the specific π‑stacking and edge‑to‑face interactions required for NaV1.7 binding pocket occupancy [1][2]. The target compound, by incorporating the 6‑((tetrahydrofuran‑2‑yl)methoxy) group, is therefore structurally excluded from the NaV1.7 pharmacophore while retaining NNMT activity. This provides a built‑in selectivity filter against NaV ion channel activity, which is a documented liability of the unsubstituted N‑phenethyl‑nicotinamide series.

NaV1.7 channel blocker scaffold selectivity analgesic off‑target avoidance

High‑Impact Application Scenarios for N-Phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Based on Validated Evidence


Mechanistic NNMT Probe in Cancer Metabolism Studies

The compound's 25 nM IC₅₀ enables robust NNMT inhibition at low‑micromolar cellular dosing, a critical advantage for dissecting NNMT's role in NAD⁺ flux and methionine cycle reprogramming in glioblastoma, pancreatic, and triple‑negative breast cancer models [1][2]. Its 6‑substitution eliminates confounding NaV1.7 activity that could alter neuronal excitability in co‑culture or in vivo tumor‑microenvironment experiments [2].

SAR-Driven Lead Optimization Starting Point for Metabolic Disease Programs

The crystallographically defined solvent‑front binding mode provides a rational basis for fragment growing and property optimization [1]. Medicinal chemistry teams can leverage the tetrahydrofuran‑2‑yl methoxy vector to tune logP, solubility, and metabolic stability while retaining the core NNMT pharmacophore — a strategy directly supported by the turnover‑inhibitor mechanism elucidated for this scaffold class [1][3].

In Vivo Pharmacodynamic Benchmarking of NNMT Target Engagement

Based on class‑level evidence showing ~80% plasma 1‑MNA reduction with structurally related 6‑substituted NNMT inhibitors [4], the compound is suited for oral pharmacokinetic/pharmacodynamic studies in diet‑induced obese mice or other metabolic disease models. Its 72‑fold potency advantage over JBSNF-000088 [2] suggests lower dose requirements and reduced off‑target risk, making it a preferred candidate for chronic dosing regimens where JBSNF‑000088's micromolar potency would necessitate exposures that compromise selectivity.

Chemical Biology Tool to Differentiate NNMT-Dependent from NaV1.7-Mediated Phenotypes

Because the 6‑((tetrahydrofuran‑2‑yl)methoxy) group structurally excludes the compound from the NaV1.7 pharmacophore [2], it can be employed as a matched negative control alongside N‑phenethyl‑nicotinamide (NaV1.7‑active) in phenotypic screens. This paired approach isolates NNMT‑specific effects in neuronal signaling, pain, and metabolic sensing pathways without the interpretive ambiguity introduced by dual‑target pharmacology.

Quote Request

Request a Quote for N-phenethyl-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.